Pomalidomide-CO-C4-Br

PROTAC linker SAR CRBN E3 ligase ligand linker length optimization

PROTAC linker-length optimization can shift DC₅₀ values by >10-fold, yet in-house synthesis of discrete linker variants often introduces batch variability and delays SAR campaigns. Pomalidomide-CO-C4-Br (CAS 2162120-76-3) resolves this bottleneck as a ready-to-conjugate CRBN recruiter with a C4 bromoalkylamide linker. - Pre-installed primary bromide enables direct SN2 coupling to amine-bearing warheads without pre-activation, reducing synthetic steps and metal-residue purification burdens compared to click-chemistry intermediates. - Occupies the critical C4 intermediate position between C2 and C5/C6 analogs, providing an essential data point for defining activity cliffs in distance-activity relationship studies. - Standardized building block format ensures lot-to-lot consistency across degrader libraries, supporting reproducible ternary-complex formation and degradation efficiency (Dmax) measurements.

Molecular Formula C18H18BrN3O5
Molecular Weight 436.3 g/mol
Cat. No. B14769190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-CO-C4-Br
Molecular FormulaC18H18BrN3O5
Molecular Weight436.3 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCBr
InChIInChI=1S/C18H18BrN3O5/c19-9-2-1-6-13(23)20-11-5-3-4-10-15(11)18(27)22(17(10)26)12-7-8-14(24)21-16(12)25/h3-5,12H,1-2,6-9H2,(H,20,23)(H,21,24,25)
InChIKeyGGRGQWPRMDAFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-CO-C4-Br Procurement Rationale


Pomalidomide-CO-C4-Br (CAS 2162120-76-3, C₁₈H₁₈BrN₃O₅, MW 436.3) is a heterobifunctional building block in which the cereblon (CRBN) E3 ligase recruiter pomalidomide is appended via the 4-amino position with a C4 alkylamide linker terminated by a primary bromide . This pre‑functionalized conjugate is classified as an E3 ligase ligand-linker conjugate and is employed throughout PROTAC discovery programmes to bypass in‑house linker‑introduction steps, thereby standardizing the CRBN‑recruitment module and accelerating structure‑activity relationship (SAR) exploration [1].

Why Generic CRBN-Linker Substitution Risks PROTAC Activity


PROTAC ternary‑complex formation and degradation potency are exquisitely sensitive to linker length, geometry, and terminal functional-group identity [1]. Even a single methylene difference can alter the maximal degradation efficiency (Dmax) or DC₅₀ by an order of magnitude, as demonstrated in the Wee1‑degrading PROTAC series where short and long linkers produced dramatically different degradation potencies relative to intermediate analogs [2]. The C4 bromoalkylamide moiety of Pomalidomide‑CO‑C4‑Br dictates both the atomic distance between the CRBN ligand and the eventual target‑protein warhead and the chemical conjugation chemistry (SN2 displacement of the primary bromide), meaning that direct substitution with a C2‑Br, C5‑Br, alkyne, acid, or PEG-containing connector generically alters either the spatial reach or the coupling mode, usually requiring a full re‑optimization of the PROTAC series [3].

Quantitative Differentiation for PROTAC Building-Block Selection


Linker-Length Differentiation: C4 Spacer Versus C2 and C5 Analogs

The C4 alkylamide spacer in Pomalidomide-CO-C4-Br (five heavy atoms from amide nitrogen to terminal Br) occupies a critical intermediate space between the shorter C2-Br conjugate (∼3 heavy atoms) and the longer CO-C5-Br analog (six heavy atoms) . In the Wee1 PROTAC series, linker-length variation from short (<8 Å) through intermediate to long (>14 Å) produced a bell‑shaped DC₅₀ curve, with degradation potency varying by >10‑fold across the range [1]. Although the exact DC₅₀ shift for the C4 homologue relative to C2 and C5 cannot be extracted from the current literature (no single published series directly compares these three exact conjugates in the same PROTAC scaffold), the principle that linker-length modulation profoundly affects degradation efficiency is directly applicable [1][2].

PROTAC linker SAR CRBN E3 ligase ligand linker length optimization

Bromide Reactivity for Straightforward SN2 Conjugation

Pomalidomide-CO-C4-Br presents a primary alkyl bromide that undergoes direct SN2 displacement with amines, thiols, or phenols under mild conditions (e.g., K₂CO₃ in DMF at RT–60 °C, or Cs₂CO₃ in DMSO), contrasting with the orthogonal CuAAC chemistry required for alkyne‑terminated analogs or the amide‑forming activation steps needed for carboxylic acid derivatives [1][2]. The MedChem toolbox study explicitly lists chloroalkanes and protected amines as attractive handle classes for PROTAC convergent assembly, confirming that haloalkyl linkers are validated conjugation partners [1]. No side‑by‑side reaction‑rate data are publicly available for the C4‑Br conjugate, but general alkyl‑bromide nucleophilicity (nucleophilic constant n ≈ 2–3 on the Swain–Scott scale) is substantially higher than that of alkyl chlorides, affording faster coupling kinetics.

PROTAC conjugation chemistry bromide leaving group linker functionalization

Physicochemical Profile: Lower MW and Lipophilicity Versus C5-Br

Pomalidomide-CO-C4-Br (MW 436.3, clogP 3.11) is 14 Da lighter than its direct homologue Pomalidomide-CO-C5-Br (MW 450.3) and contains one fewer methylene unit, contributing to marginally reduced lipophilicity [1]. While experimental aqueous solubility data are not publicly available for these specific intermediates, the lower molecular weight and lower estimated logP are consistent with generally improved solubility and handling characteristics relative to the C5 analog, potentially facilitating downstream purification and formulation.

PROTAC physicochemical properties logP molecular weight

Literature-Precedented Compatibility in Targeted Protein Degradation

Pomalidomide-CO-C4-Br is listed in the PeptideDB and several vendor catalogues as an E3 ligase ligand‑linker conjugate applicable to PROTAC synthesis [1]. Its close analog Pomalidomide‑CO‑C5‑Br was specifically utilized by Xu et al. (2024) to construct active ACC‑degrading PROTACs that achieved an LC₅₀ of 107.8 μg mL⁻¹ against Aphis craccivora [2]. This precedent validates the bromoalkylamide‑linker architecture as a functional module in heterobifunctional degrader design and supports the expected compatibility of the C4 variant across diverse warhead types.

targeted protein degradation PROTAC library synthesis CRBN recruiting module

Optimal Procurement Scenarios for PROTAC Discovery


Systematic Linker-Length SAR in PROTAC Library Synthesis

When constructing a matrix of PROTAC degraders in which the warhead and E3 ligand are held constant while linker length is varied, Pomalidomide-CO-C4-Br provides the C4 intermediate position between the C2 and C5/C6 analogs. As demonstrated in the Wee1 PROTAC series, linker‑length tuning can shift DC₅₀ values by >10‑fold, making the C4 spacer an essential data point for defining the activity cliff in the distance‑activity relationship [1].

Facile SN2 Conjugation to Amine-Containing Warheads

The primary bromide enables direct one‑step coupling to aliphatic or aromatic amines without pre‑activation, reducing synthetic steps and increasing throughput in degrader library generation. This contrasts with alkyne‑terminated intermediates that require copper‑catalyzed azide‑alkyne cycloaddition and subsequent purification of metal residues [2].

CRBN-Recruiting Degraders for Agrochemical Discovery

The structurally validated use of the analogous C5‑bromoalkylamide intermediate in ACC‑targeting insecticidal PROTACs (LC₅₀ = 107.8 μg mL⁻¹) supports procurement of the C4 variant for agricultural degrader programmes where slight adjustments in linker length are hypothesized to optimize pest‑specific degradation efficiency [3].

Cross-Comparison of Leaving-Group Chemistry in PROTAC Assembly

Pomalidomide-CO-C4-Br serves as the bromide representative in a comparative study alongside azide, amine, carboxylic acid, and click‑chemistry handles. The MedChem toolbox paper explicitly advocates equipping one terminus with a set of functional groups, including chloroalkanes, emphasizing that the identity of the leaving group dictates the conjugation strategy and final ternary‑complex geometry [2].

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